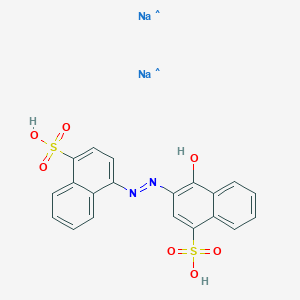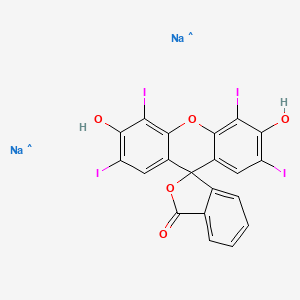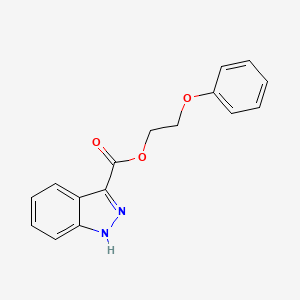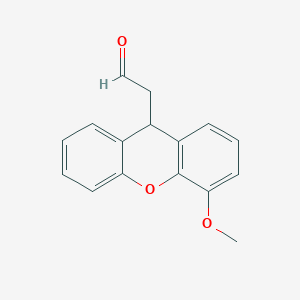
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene is a chemical compound characterized by the presence of a trifluoromethyl group and a methoxypropene group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene can be achieved through several synthetic routes. One common method involves the palladium-catalyzed cyclization-isomerization of 1,1,1-trifluoro-2-[(tert-butyldimethylsilyloxy)methyl]-3-alkynylbut-2-en-1-ols . This reaction proceeds under mild conditions and provides a high yield of the desired product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The trifluoromethyl and methoxypropene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxypropene group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-3-(trifluoromethyl)benzene : Similar structure but lacks the methoxypropene group.
- (E)-1-Phenyl-3,3,3-trifluoropropene : Contains a trifluoromethyl group but differs in the position and type of substituents.
Uniqueness
1-Methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene is unique due to the presence of both trifluoromethyl and methoxypropene groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in scientific research and industry.
Propiedades
Número CAS |
819865-99-1 |
|---|---|
Fórmula molecular |
C11H11F3O |
Peso molecular |
216.20 g/mol |
Nombre IUPAC |
1-methyl-3-(3,3,3-trifluoro-1-methoxyprop-1-en-2-yl)benzene |
InChI |
InChI=1S/C11H11F3O/c1-8-4-3-5-9(6-8)10(7-15-2)11(12,13)14/h3-7H,1-2H3 |
Clave InChI |
LZZDFCXSCZFOKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=COC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
![[1-(3,4-difluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B12517615.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)



![2H-Benzo[a]quinolizin-2-one, 1,6,7,11b-tetrahydro-](/img/structure/B12517666.png)
![4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)




